Thioridazine disulfoxide

Cardiotoxicity Arrhythmia Phenothiazine Safety Pharmacology

Procure Thioridazine disulfoxide (EP Impurity D, CAS 53926-89-9) as a fully characterized reference standard for pharmacopeial impurity testing; supplied as a diastereomeric mixture with COA, HPLC, MS, NMR. Unlike the cardiotoxic ring-sulfoxide metabolite (thioridazine 5-sulfoxide), this disulfoxide is non-arrhythmogenic at 15 µM and exhibits limited CNS penetration (unbound CSF/serum ~43%). Essential for accurate impurity profiling in ANDA submissions, forensic toxicology differentiation, and chiral method development.

Molecular Formula C21H26N2O2S2
Molecular Weight 402.6 g/mol
CAS No. 53926-89-9
Cat. No. B1348806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine disulfoxide
CAS53926-89-9
Molecular FormulaC21H26N2O2S2
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C
InChIInChI=1S/C21H26N2O2S2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)27(25)21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
InChIKeyDWOCAVXFXSJKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioridazine Disulfoxide (CAS 53926-89-9): Identity, Metabolite Class, and Procurement-Relevant Baseline for Differentiated Scientific Selection


Thioridazine disulfoxide (CAS 53926-89-9), systematically named 10-[2-[(2RS)-1-methylpiperidin-2-yl]ethyl]-2-(methylsulfinyl)-10H-phenothiazine 5-oxide and also referred to as thioridazine 2,5-disulfoxide or mesoridazine 5-sulfoxide, is a ring-plus-side-chain sulfoxidized metabolite of the first-generation phenothiazine antipsychotic thioridazine [1]. It is officially codified as Thioridazine EP Impurity D under the European Pharmacopoeia and is supplied as a fully characterized reference standard—typically as a mixture of diastereomers—for use in analytical method development, method validation, and quality control during pharmaceutical manufacturing [2]. Unlike the pharmacologically active side-chain metabolites mesoridazine (thioridazine 2-sulfoxide) and sulforidazine (thioridazine 2-sulfone), thioridazine disulfoxide bears a ring-sulfur oxidation that fundamentally alters its receptor binding, cardiotoxicity, and central nervous system (CNS) penetration profile, making its precise identification and quantification essential in both bioanalytical and toxicological contexts [1][3].

Why Thioridazine Metabolites Cannot Be Interchanged: The Ring-Sulfoxidation Differentiation of Thioridazine Disulfoxide


Thioridazine undergoes extensive metabolism to multiple distinct chemical entities—side-chain sulfoxide (mesoridazine), side-chain sulfone (sulforidazine), ring sulfoxide (thioridazine 5-sulfoxide), and the dual-oxidized thioridazine disulfoxide—that exhibit profoundly divergent pharmacological and toxicological properties [1]. Ring-sulfur oxidation, as occurs in thioridazine disulfoxide, renders the molecule nearly inert at dopamine D2, alpha-adrenergic, and muscarinic receptors, in stark contrast to the enhanced potency of side-chain oxidized metabolites at dopaminergic and alpha-adrenergic sites [1]. Furthermore, cardiotoxicity is not a uniform class property: thioridazine disulfoxide was not arrhythmogenic at 15 µM in the isolated perfused rat heart, whereas thioridazine 5-sulfoxide (ring sulfoxide only) was arrhythmogenic at the same concentration, and the parent drug thioridazine provoked arrhythmias at 30 µM [2]. CNS penetration also differs markedly—the unbound CSF concentration of the ring-sulfoxide species reaches only 43% of its unbound serum concentration, while other metabolites equilibrate freely across the blood–CSF barrier [3]. Consequently, substituting one thioridazine-related compound for another in analytical, pharmacological, or toxicological studies will yield misleading and irreproducible results.

Quantitative Differentiation Evidence for Thioridazine Disulfoxide: Head-to-Head Comparisons with Parent Drug and Metabolite Analogs


Cardiac Arrhythmogenicity: Thioridazine Disulfoxide vs. Thioridazine 5-Sulfoxide and Parent Thioridazine in the Isolated Perfused Rat Heart

In the isolated perfused rat heart (Langendorff preparation, 30-min perfusion at 15 or 30 µM), thioridazine disulfoxide (2,5-disulfoxide) was NOT arrhythmogenic at 15 µM, in direct contrast to thioridazine 5-sulfoxide (ring sulfoxide only), which provoked atrial premature contractions, paroxysmal atrial tachycardia, and second-degree AV block at both 15 and 30 µM [1]. The parent drug thioridazine caused no arrhythmias at 15 µM but induced ventricular premature contractions and irregular rhythms progressing to asystole at 30 µM [1]. Additionally, in an in vivo dog model, ventricular arrhythmias and torsades de pointes occurred exclusively with the ring sulfoxide metabolite, not with thioridazine, side-chain sulfoxide, or side-chain sulfone [2]. Thus, the addition of a second sulfoxide group on the side chain (yielding the disulfoxide) appears to attenuate rather than amplify the arrhythmogenic liability conferred by ring sulfoxidation alone.

Cardiotoxicity Arrhythmia Phenothiazine Safety Pharmacology

Receptor Binding Negligibility: Thioridazine Disulfoxide vs. Mesoridazine and Sulforidazine at Dopaminergic, Alpha-Adrenergic, and Muscarinic Receptors

Bylund (1981) directly compared 12 neuroleptic metabolites—including thioridazine-disulfoxide, thioridazine-S-sulfoxide (mesoridazine), and thioridazine-S-sulfone (sulforidazine)—in radioligand binding assays at three receptor types [1]. Metabolites resulting from oxidation of the ring sulfur (a structural feature present in thioridazine disulfoxide) were 'very weak at all three receptors' [1]. In contrast, mesoridazine and sulforidazine—which bear oxidation only on the side-chain sulfur—were more potent than the parent drug thioridazine at both dopaminergic ([³H]spiroperidol) and alpha-adrenergic ([³H]WB-4101) binding sites, while being less potent at muscarinic ([³H]QNB) sites [1]. Kilts et al. (1984) confirmed that in [³H]spiperone displacement from rat striatal membranes and dopamine-stimulated cAMP synthesis inhibition, THD-2-sulfone was more potent than THD, THD-2-sulfoxide was equipotent to THD, and 'other major THD metabolites were relatively inactive' [2]. The disulfoxide falls into this 'relatively inactive' category due to its ring-sulfur oxidation.

Receptor Pharmacology Dopamine D2 Structure-Activity Relationship

Cerebrospinal Fluid Penetration: Restricted CNS Access of the Ring-Sulfoxide Metabolite Class vs. Other Thioridazine Metabolites

Nyberg et al. (1981) measured total and unbound concentrations of thioridazine and its metabolites in the CSF and serum of 48 psychiatric patients receiving 40–1000 mg/day thioridazine [1]. The unbound CSF concentration of the ring sulfoxide was only 43% (range 28–61%) of its unbound serum concentration (p < 0.008), indicating restricted diffusion across the blood–CSF barrier [1]. In contrast, the unbound CSF concentrations of thioridazine side-chain sulfoxide (mesoridazine) and side-chain sulfone (sulforidazine) did not differ significantly from their respective unbound serum concentrations [1]. The mean total CSF concentration of the ring sulfoxide was 27.7 nmol/L (range 4.0–71.0), and its free fraction in CSF averaged 81.7% (range 31.0–106.2%), which was significantly lower than the 92% free fraction of the side-chain sulfoxide [1]. This restricted CNS access, combined with negligible receptor activity, further underscores the pharmacological inertness of ring-sulfoxidized metabolites within the central nervous system compartment.

Pharmacokinetics Blood–Brain Barrier CNS Penetration

CYP2D6 Pharmacogenetic Influence on Ring-Sulfoxide Metabolite Accumulation: Differential Metabolic Routing vs. Side-Chain Metabolites

The formation of thioridazine ring sulfoxide (and by extension thioridazine disulfoxide via sequential oxidation) is partially dependent on CYP2D6 activity, establishing a metabolic route distinct from the CYP2D6-mediated formation of mesoridazine (side-chain 2-sulfoxide) [1][2]. Thanacoody et al. (2007) demonstrated that patients with no functional CYP2D6 alleles (n = 9) had significantly higher dose-corrected plasma concentrations (C/D) of the ring sulfoxide metabolite compared to patients with ≥1 functional CYP2D6 allele (n = 82) (p = 0.017), along with a significantly higher thioridazine/mesoridazine ratio [2]. Smokers had significantly lower thioridazine/ring sulfoxide ratios than non-smokers, indicating that environmental factors further modulate the relative accumulation of ring-sulfoxidized species [2]. Importantly, CYP2D6 genotype did not significantly influence on-treatment QTc interval, suggesting that the ring sulfoxide accumulation in poor metabolizers does not directly translate to increased cardiac risk—consistent with the reduced arrhythmogenicity of the disulfoxide relative to the ring sulfoxide alone [2].

Pharmacogenomics CYP2D6 Metabolic Pathway

Regulatory Pharmacopeial Identity as EP Impurity D: Validated Reference Standard for ANDA and QC Applications

Thioridazine disulfoxide is officially designated as Thioridazine EP Impurity D under the European Pharmacopoeia and is supplied as a fully characterized reference standard (mixture of diastereomers) with detailed Certificates of Analysis (COA) compliant with regulatory guidelines [1][2]. The standard is used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of thioridazine [1]. Traceability against USP or EP pharmacopeial standards is available based on feasibility [1]. Physicochemical characterization includes: molecular formula C₂₁H₂₆N₂O₂S₂, molecular weight 402.6 g/mol, melting point 90–110 °C, predicted boiling point 619.8 ± 55.0 °C, predicted density 1.37 ± 0.1 g/cm³, and predicted pKa 9.82 ± 0.10 . The compound is soluble in chloroform and methanol (sparingly) . This regulatory pedigree distinguishes thioridazine disulfoxide from research-grade thioridazine metabolites that lack pharmacopeial certification and full characterization data.

Pharmaceutical Analysis Reference Standard Regulatory Compliance

Stereochemical Complexity: Diastereoisomeric Pairs Requiring Chiral Resolution Distinct from Achiral Side-Chain Metabolite Assays

Thioridazine disulfoxide exists as a mixture of diastereoisomeric pairs of enantiomers due to the presence of two chiral sulfoxide centers (ring sulfur and side-chain sulfur), yielding fast-eluting (FE) and slow-eluting (SE) diastereoisomeric pairs upon chiral chromatographic separation [1][2]. Hale and Poklis (1986) isolated and tested both stereoisomeric forms of the ring sulfoxide, confirming that while minor differences in the onset and degree of cardiotoxicity exist, the overall toxicological profile did not show frank stereoselectivity [1]. The synthesis and isolation methodology—selective oxidation followed by crystallization of nitric acid salts—yields each diastereoisomeric pair in >99% purity [2]. The (R)/(S) enantiomeric ratios in patient plasma for the two thioridazine 5-sulfoxide diastereoisomeric pairs were reported as 0.09 (FE) and 28.0 (SE), demonstrating extreme enantioselectivity in the in vivo metabolism and disposition of these species [2]. This stereochemical complexity is absent in the side-chain metabolites mesoridazine and sulforidazine, which present simpler enantiomeric profiles, making thioridazine disulfoxide a more demanding but more informative analyte for pharmacokinetic investigations.

Chiral Chromatography Stereochemistry Analytical Method Development

High-Value Application Scenarios for Thioridazine Disulfoxide (CAS 53926-89-9) in Research and Pharmaceutical Operations


Pharmaceutical Impurity Profiling and ANDA Regulatory Submissions

Thioridazine disulfoxide, as EP Impurity D, is an essential reference standard for pharmaceutical manufacturers conducting impurity profiling of thioridazine API and finished dosage forms. Its use enables identification and quantification of the ring-plus-side-chain disulfoxide impurity at levels mandated by ICH Q3A/Q3B guidelines. The availability of fully characterized material with COA, NMR, MS, and HPLC data compliant with regulatory expectations directly supports ANDA submissions, method validation, and stability studies [1][2]. Its chromatographic resolution from the more cardiotoxic thioridazine 5-sulfoxide (ring sulfoxide only) is critical for accurately assessing the safety profile of thioridazine formulations, given the qualitative difference in arrhythmogenic potential between these structurally similar metabolites [3].

Forensic Toxicology and Postmortem Thioridazine Interpretation

In forensic toxicology, distinguishing thioridazine disulfoxide from thioridazine 5-sulfoxide is critical because these metabolites exhibit diametrically opposed cardiotoxicity profiles—the disulfoxide is not arrhythmogenic at 15 µM, whereas the 5-sulfoxide provokes atrial arrhythmias and AV block at the same concentration [3]. Postmortem redistribution and interpretation of thioridazine-related fatalities require metabolite-specific quantification, as the ring-sulfoxidized species shows restricted CSF penetration (unbound CSF = 43% of unbound serum, p < 0.008) compared to free equilibration of side-chain metabolites [4]. Use of the certified disulfoxide reference standard ensures accurate chromatographic peak assignment and prevents misidentification that could confound cause-of-death determinations.

Pharmacogenetic and Drug–Drug Interaction Studies Involving CYP2D6

For clinical pharmacology studies investigating the impact of CYP2D6 genotype or co-administered CYP2D6 inhibitors on thioridazine metabolism, thioridazine disulfoxide must be quantified as a distinct analyte. CYP2D6 poor metabolizers exhibit significantly elevated ring sulfoxide plasma concentrations (p = 0.017), while smoking status further modulates the thioridazine/ring sulfoxide ratio [5]. Because the disulfoxide is pharmacologically inert at dopamine, alpha-adrenergic, and muscarinic receptors [6], its accumulation in poor metabolizers does not contribute to therapeutic efficacy—a distinction that would be lost if ring-sulfoxidized metabolites were co-quantified or confused with the active side-chain metabolites mesoridazine and sulforidazine.

Bioanalytical Method Development and Chiral Pharmacokinetic Studies

The extreme enantioselectivity of thioridazine disulfoxide metabolism—with (R)/(S) ratios of 0.09 and 28.0 for the two diastereoisomeric pairs in patient plasma—demands a high-purity reference standard for chiral LC-MS/MS method development and validation [7]. The stereochemical complexity of this metabolite, arising from dual sulfoxide chiral centers, provides a uniquely challenging and information-rich analyte for investigating enantioselective sulfoxidation and reduction pathways. Its >99% purity diastereoisomeric pairs, isolable in gram quantities, make it suitable as both a calibration standard and a system suitability test compound for chiral bioanalytical assays [7].

Quote Request

Request a Quote for Thioridazine disulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.